molecular formula C12H14O4 B13801457 Isopropyl caffeate

Isopropyl caffeate

Cat. No.: B13801457
M. Wt: 222.24 g/mol
InChI Key: HUBVPNVELDTWJF-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl caffeate typically involves the esterification of caffeic acid with isopropyl alcohol. A common method includes heating a mixture of caffeic acid (0.25 g) and isopropyl alcohol (50 ml) under reflux in the presence of sulfuric acid (0.4 ml) as a catalyst until the reaction is complete . The reaction mixture is then cooled, and the product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification methods such as chromatography may be employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Isopropyl caffeate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it back to caffeic acid or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Caffeic acid and reduced esters.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Isopropyl caffeate has a wide range of scientific research applications:

Mechanism of Action

Isopropyl caffeate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and prevents oxidative damage to cellular components such as lipids, proteins, and DNA . The compound also modulates various molecular targets and pathways, including:

Comparison with Similar Compounds

Isopropyl caffeate is unique among caffeic acid derivatives due to its enhanced lipophilicity and bioavailability. Similar compounds include:

This compound stands out due to its balanced combination of antioxidant activity, bioavailability, and diverse biological effects, making it a promising candidate for various applications in research and industry.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

propan-2-yl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O4/c1-8(2)16-12(15)6-4-9-3-5-10(13)11(14)7-9/h3-8,13-14H,1-2H3/b6-4+

InChI Key

HUBVPNVELDTWJF-GQCTYLIASA-N

Isomeric SMILES

CC(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)O

Canonical SMILES

CC(C)OC(=O)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

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